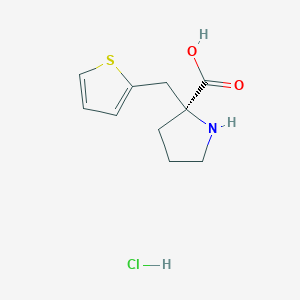

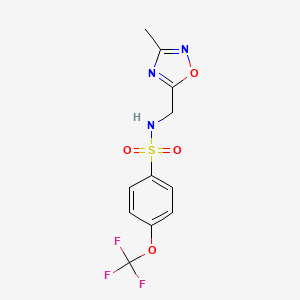

(S)-alpha-(2-thiophenylmethyl)-proline-HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophenol is an organosulfur compound with the formula C6H5SH, sometimes abbreviated as PhSH . This foul-smelling colorless liquid is the simplest aromatic thiol .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Physical And Chemical Properties Analysis

Thiophenol is a foul-smelling colorless liquid . The chemical structures of thiophenol and its derivatives are analogous to phenols .Applications De Recherche Scientifique

Enantiomerically Pure beta2-Amino Acids Synthesis : Proline catalyzed aminomethylation of aldehydes is utilized for the synthesis of enantiomerically pure beta2-amino acids. These acids are crucial for constructing beta-peptides, natural products, and other significant molecules. The synthetic route is notably straightforward and efficient, enabling the preparation of these acids in useful quantities (Chi et al., 2007).

Regio- and Diastereoselective Synthesis of Thienothiopyrans : L-proline catalyzes the synthesis of thieno[3,2-c]thiopyran derivatives, which are highly substituted. This process involves a one-pot domino sequence of various chemical reactions, creating three C-C bonds and generating up to four stereocenters. The synthesis showcases complete diastereoselectivity (Indumathi et al., 2010).

Conformational Preferences Study of Alpha-Substituted Proline Analogues : The conformational preferences of alpha-substituted proline analogues, including (S)-alpha-(2-thiophenylmethyl)-proline-HCl, have been explored through DFT calculations. This study provides insights into how alpha carbon substitution affects the molecule's conformation and its implications in various biological and chemical systems (Flores-Ortega et al., 2008).

Stereoselective Synthesis of Proline Dipeptide Mimetics : Efforts in stereoselective synthesis involve (S)-alpha-(2-thiophenylmethyl)-proline-HCl for constructing proline dipeptide mimetics. These mimetics are significant for understanding the structure-activity relationships of peptides and proteins, highlighting the molecule's role in advanced biochemical research (Sasaki et al., 2006).

Scale-up Synthesis of Tailor-Made Amino Acids : Proline-derived ligands, including (S)-alpha-(2-thiophenylmethyl)-proline-HCl, have been scaled up for synthesizing enantiomerically pure α- and β-amino acids. These amino acids are fundamental in creating bioactive peptides and new chemical entities, underscoring the broad applications in pharmaceuticals and material science (Romoff et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTYNPDBAZHCMT-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=CS2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-(2-thiophenylmethyl)-proline-HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)

![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)

![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2417793.png)

![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2417794.png)